

Head-to-Head Comparison: BI-4394 Versus Clinical MMP-13 Inhibitors

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Compound of Interest		
Compound Name:	BI-4394	
Cat. No.:	B606084	Get Quote

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This guide provides a detailed, data-driven comparison of the novel matrix metalloproteinase-13 (MMP-13) inhibitor, **BI-4394**, with other MMP-13 inhibitors that have entered clinical or late-stage preclinical development. The objective is to offer a clear perspective on their relative performance based on available experimental data, aiding in the evaluation and selection of compounds for research and development in osteoarthritis and other MMP-13-driven pathologies.

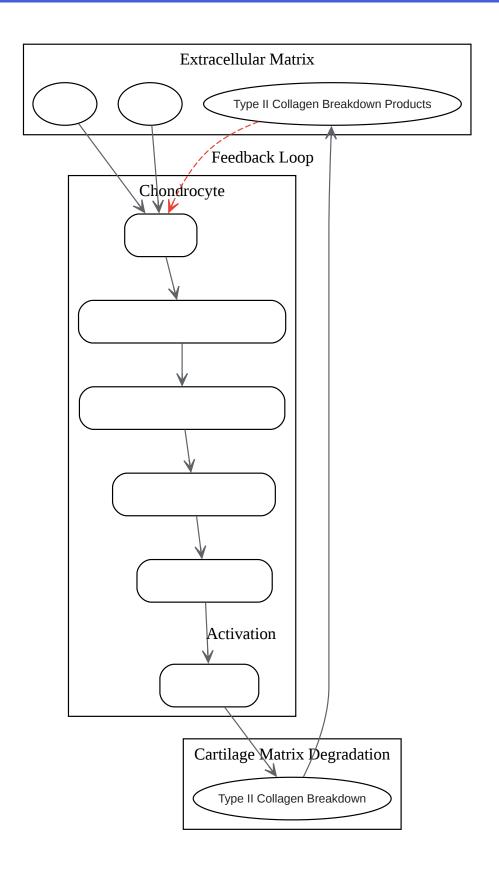
Introduction to MMP-13 Inhibition in Osteoarthritis

Matrix metalloproteinase-13, or collagenase-3, is a key enzyme in the degradation of type II collagen, the primary structural component of articular cartilage.[1][2] Its elevated expression in osteoarthritis (OA) makes it a prime therapeutic target.[3][4] While broad-spectrum MMP inhibitors have been developed, their clinical utility has been hampered by dose-limiting musculoskeletal side effects, largely attributed to a lack of selectivity.[5] This has spurred the development of highly selective MMP-13 inhibitors like **BI-4394**, which aim to provide chondroprotective benefits without the off-target effects.[5][6]

The signaling pathways leading to MMP-13 expression in chondrocytes are complex and involve multiple inflammatory and catabolic factors.[1][2][7] Understanding these pathways is crucial for the rational design and application of MMP-13 inhibitors.

MMP-13 Signaling Pathway in Osteoarthritis





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Caption: Inflammatory cytokines trigger signaling cascades in chondrocytes, leading to the transcription and activation of MMP-13, which in turn degrades the cartilage matrix.

Comparative Performance Data

The following tables summarize the available quantitative data for **BI-4394** and selected clinical or late-stage preclinical MMP-13 inhibitors.

In Vitro Potency and Selectivity										
Com poun d	MMP -13 IC50 (nM)	MMP -1 IC50 (μM)	MMP -2 IC50 (μM)	MMP -3 IC50 (μM)	MMP -7 IC50 (μM)	MMP -8 IC50 (μM)	MMP -9 IC50 (μM)	MMP -10 IC50 (μM)	MMP -12 IC50 (μM)	MMP -14 IC50 (μM)
BI- 4394	1	>22	18	>22	>22	>22	8.9	16	>22	8.3
CP- 5444 39	0.75	-	-	-	-	-	-	-	-	-
AQU- 019	4.8	>100	>100	>100	>100	98	74	1	>100	>100
ALS 1- 0635	Poten t (nM range)	Highl y Selec tive								

Data for ALS 1-0635 is qualitative based on literature descriptions.[5][8][9]

In Vitro and Ex Vivo Efficacy



Compound	Assay	Key Findings
BI-4394	Bovine Nasal Cartilage Degradation	IC50 = 31 nM
ALS 1-0635	Bovine Articular Cartilage Degradation	48.7% inhibition at 500 nM, 87.1% at 5,000 nM[5][8]
Human OA Cartilage C1,C2 Release	Effective inhibition[5][8]	

In Vivo Pharmacokinetics (Rat)

Compound	Dose	Bioavailabil ity (%)	Cmax	T1/2 (h)	Clearance (mL/min/kg)
BI-4394	10 mg/kg (oral)	39	-	0.47	34
CP-544439	Oral (dose not specified)	-	-	-	-
AQU-019	1 mg/kg (oral)	-	Increased vs non- deuterated parent	-	-

Pharmacokinetic data for CP-544439 in rats indicates extensive metabolism, with only 8.4% of the parent compound remaining unchanged.[10]

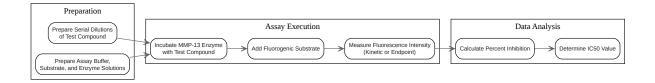
In Vivo Efficacy in Osteoarthritis Models



Compound	Model	Key Findings
ALS 1-0635	Rat MIA-induced OA	Modulated cartilage damage[5]
Rat Surgical Medial Meniscus Tear	Histologic evidence of chondroprotection and reduced cartilage degeneration without musculoskeletal toxicity[5][8]	
AQU-019	Rat MIA-induced OA (intra- articular injection)	Statistically significant reduction in cartilage degeneration[11]

Experimental Protocols In Vitro MMP-13 Enzymatic Assay (General Protocol)

This protocol outlines the general procedure for determining the inhibitory activity of a compound against MMP-13 using a fluorogenic substrate.



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